4-Chloro-3-(cyclopropylcarbamoyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(cyclopropylcarbamoyl)benzoic acid typically involves the reaction of 4-chlorobenzoic acid with cyclopropyl isocyanate under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(cyclopropylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 4-chlorobenzoic acid and cyclopropylamine.
Scientific Research Applications
4-Chloro-3-(cyclopropylcarbamoyl)benzoic acid is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoic Acid: Shares the chloro-substituted benzene ring but lacks the cyclopropylcarbamoyl group.
3-Chloro-4-hydroxybenzoic Acid: Contains a hydroxyl group instead of the cyclopropylcarbamoyl group.
Properties
Molecular Formula |
C11H10ClNO3 |
---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-chloro-3-(cyclopropylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-9-4-1-6(11(15)16)5-8(9)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)(H,15,16) |
InChI Key |
YMTCRVPSSOOQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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